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Compound of Interest

Compound Name: (-)-Bornyl chloride

Cat. No.: B12756440

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
bicyclic monoterpene, (-)-Bornyl chloride, also known as endo-2-chlorobornane. The
information presented herein is essential for the characterization and analysis of this compound
in research and development settings. This document details its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental
experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the predicted and reported *H and 3C NMR spectral data for (-)-Bornyl
chloride.

'H NMR Spectroscopic Data

The *H NMR spectrum of (-)-Bornyl chloride is complex due to the rigid bicyclic structure and
the resulting diastereotopic protons. The chemical shifts are influenced by the electronegativity
of the chlorine atom and the anisotropic effects of the carbon-carbon single bonds.

Table 1: *H NMR Spectroscopic Data for (-)-Bornyl Chloride
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Proton Assignment Chemical Shift (8, Multiplicity Coupling Constant
ppm) (J, Hz)

H-2 (exo) ~4.0-4.2 dd J=8.0,35
H-3 (endo) ~2.3-25 m

H-3 (exo) ~1.8-2.0 m

H-4 ~2.1-23 m

H-5 (endo) ~12-14 m

H-5 (exo) ~1.7-1.9 m

H-6 (endo) ~1.0-1.2 m

H-6 (exo) ~1.6-1.8 m

CHs-8 ~0.9 S

CHs-9 ~1.0 S

CHs-10 ~0.85 S

Note: The chemical shifts and coupling constants are approximate values based on data from
related bornane structures and general principles of NMR spectroscopy. Precise values can
vary depending on the solvent and the spectrometer frequency.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each
unique carbon atom in (-)-Bornyl chloride gives a distinct signal.

Table 2: 13C NMR Spectroscopic Data for (-)-Bornyl Chloride
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Carbon Assignment Chemical Shift (6, ppm)
C-1 ~48.5
C-2 ~68.0
C-3 ~36.5
C-4 ~44.8
C-5 ~26.9
C-6 ~30.0
C-7 ~47.0
C-8 ~20.3
C-9 ~19.0
C-10 ~13.5

Note: These chemical shifts are based on available data for 2-endo-chlorobornane and may
vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of (-)-Bornyl chloride is characterized by absorptions corresponding to C-H and C-
Cl bond vibrations.

Table 3: IR Spectroscopic Data for (-)-Bornyl Chloride
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Wavenumber . . . .
( 1 Vibration Type Functional Group Intensity
cm-

Alkane (CH, CHz,
2960-2870 C-H stretch Strong

CHs)
1455 C-H bend CH: Medium
1390, 1370 C-H bend gem-dimethyl Medium (split)
~700-800 C-Cl stretch Alkyl halide Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. The mass spectrum of bornyl chloride is characterized by a
molecular ion peak and several fragment ions resulting from the loss of specific neutral
fragments.

Table 4: Mass Spectrometry Data for (-)-Bornyl Chloride

. Fragmentation Relative

m/z lon Identity

Pathway Abundance

) ) Low (Isotopic pattern
172/174 [C1oH17CI* (M*) Molecular lon
for CI)

137 [CioH17]* Loss of ClI High
121 [CoH13]* Loss of HCl and CHs Medium

Loss of CsHe from )
95 [C7H11]* High (Base Peak)

[CioH17]*
81 [CeHo]* Further fragmentation High

Note: The fragmentation of bornyl chloride can be complex and may involve Wagner-Meerwein
rearrangements. The relative abundances are approximate and can vary with the ionization
method and energy.
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of (-)-Bornyl chloride in about 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. Add a small amount
of tetramethylsilane (TMS) as an internal standard (0O ppm).

Data Acquisition: Acquire the *H and 3C NMR spectra on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

o For *H NMR, a standard single-pulse experiment is typically used.

o For 3C NMR, a proton-decoupled experiment is common to simplify the spectrum to single
lines for each carbon.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS
signal. For *H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like (-)-Bornyl chloride, a thin film can be prepared
by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid
samples, a KBr pellet or a Nujol mull can be prepared.

Data Acquisition: Place the sample holder in the beam path of an FTIR spectrometer. Record
the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of the empty
salt plates or the KBr pellet should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule using standard correlation tables.

Mass Spectrometry
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

« |onization: lonize the sample molecules. Electron lonization (El) is a common method for this
type of compound, where high-energy electrons bombard the sample.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and
characterization of an organic compound like (-)-Bornyl chloride.
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Workflow for Spectroscopic Analysis of (-)-Bornyl Chloride
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» To cite this document: BenchChem. [Spectroscopic Profile of (-)-Bornyl Chloride: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12756440#spectroscopic-data-of-bornyl-chloride-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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